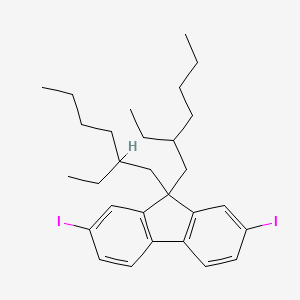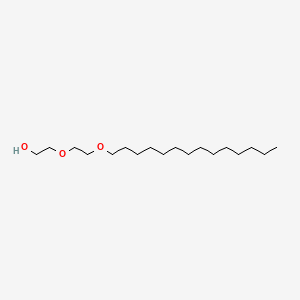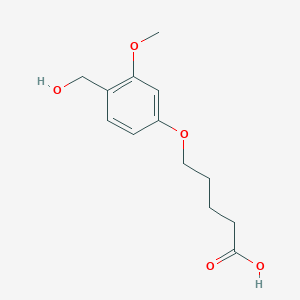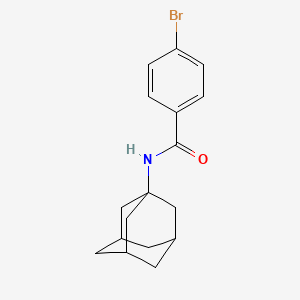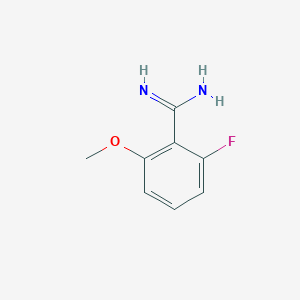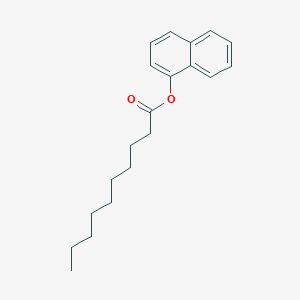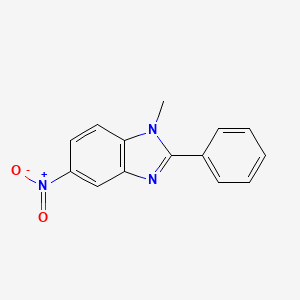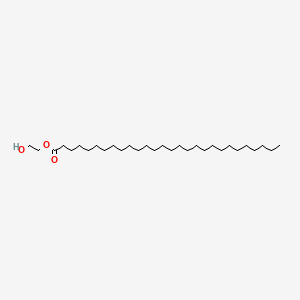
2-Hydroxyethyl octacosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl octacosanoate are a class of compounds derived from montan wax, which is a natural wax obtained from lignite. These compounds are formed by the esterification of montanic acid with ethylene glycol. Montanic acid is a long-chain saturated fatty acid, primarily containing 26 to 34 carbon atoms. Montan wax and its derivatives are known for their excellent thermal stability, low volatility, and unique lubricating properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, montan-wax, ethylene esters involves the extraction of montan wax from lignite, followed by the oxidation of the wax to produce montanic acid. The montanic acid is then esterified with ethylene glycol to form the desired esters. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of these esters involves a multi-step process:
Extraction: Montan wax is extracted from lignite using organic solvents.
Oxidation: The extracted wax is oxidized to produce montanic acid.
Esterification: Montanic acid is esterified with ethylene glycol in the presence of a catalyst.
Purification: The resulting esters are purified to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl octacosanoate can undergo various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.
Substitution: The esters can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Montanic acid and ethylene glycol.
Reduction: Montanic alcohol and ethylene glycol.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl octacosanoate have a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of fatty acids, montan-wax, ethylene esters is primarily based on their ability to reduce friction and improve the flow properties of materials. The long carbon chains of montanic acid provide excellent lubricating properties, while the esterification with ethylene glycol enhances their thermal stability and reduces volatility. These compounds act as both internal and external lubricants, improving the processing and performance of polymers .
Comparación Con Compuestos Similares
Similar Compounds
Fatty acids, montan-wax, glycerol esters: Similar in structure but use glycerol instead of ethylene glycol for esterification.
Fatty acids, montan-wax, butylene esters: Use butylene glycol for esterification, providing different physical properties.
Uniqueness
2-Hydroxyethyl octacosanoate are unique due to their specific combination of montanic acid and ethylene glycol, which provides a balance of excellent thermal stability, low volatility, and superior lubricating properties. This makes them particularly valuable in applications requiring high-performance additives .
Propiedades
Número CAS |
73138-45-1 |
|---|---|
Fórmula molecular |
C30H60O3 |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
2-hydroxyethyl octacosanoate |
InChI |
InChI=1S/C30H60O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30(32)33-29-28-31/h31H,2-29H2,1H3 |
Clave InChI |
MORHMXPGPOPWQT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
Key on ui other cas no. |
73138-45-1 |
Descripción física |
OtherSolid; PelletsLargeCrystals, OtherSolid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



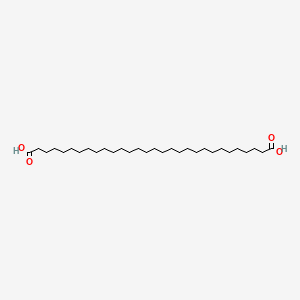
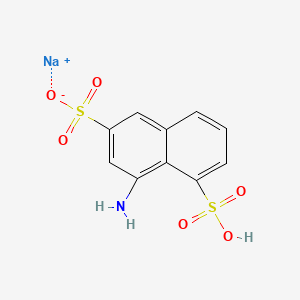
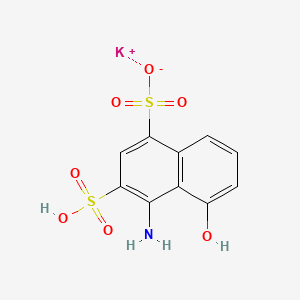
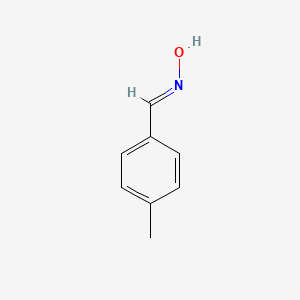
![2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine](/img/structure/B1623112.png)
![1,3,5,7,9,11,13-Heptacyclopentyl-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1623115.png)
